2-(2-Cyanophenyl)acetophenone
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Description
Synthesis Analysis
The synthesis of 2-(2-Cyanophenyl)acetophenone and related compounds involves several strategies, including cyclopalladation of acetylhydrazones, showcasing the versatility in forming complexes with different metal centers and substituents. Such processes highlight the compound's reactive nature and its utility in synthesizing various organometallic complexes (Nonoyama & Sugimoto, 1979).
Molecular Structure Analysis
Molecular structure analysis often relies on techniques such as X-ray crystallography, NMR, and mass spectroscopy to elucidate the configuration and stereochemistry of compounds. For instance, the structure of related acetophenones has been determined, providing insights into the molecular arrangement and potential reactivity patterns of 2-(2-Cyanophenyl)acetophenone derivatives (Chen et al., 2016).
Chemical Reactions and Properties
2-(2-Cyanophenyl)acetophenone participates in various chemical reactions, including cycloplatination, highlighting its reactivity towards metal centers and its potential in forming complex molecules with significant stereochemical and functional diversity (Marcos et al., 2017). Such reactions are crucial for understanding the compound's chemical behavior and for exploring its applications in catalysis and material science.
Physical Properties Analysis
The physical properties of 2-(2-Cyanophenyl)acetophenone, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. Studies focusing on related compounds provide a basis for predicting these properties, guiding their practical use in synthetic chemistry and industrial applications.
Chemical Properties Analysis
The chemical properties of 2-(2-Cyanophenyl)acetophenone, including its reactivity with different chemical reagents, stability under various conditions, and potential for undergoing functional group transformations, are foundational for exploiting its utility in organic synthesis. Research into its reactions with nucleophiles, electrophiles, and other organometallic compounds expands the understanding of its versatility and applicability in creating complex molecules (Ghorab & Alsaid, 2012).
Scientific Research Applications
Isolation and Purification in Medicinal Plants
2-(2-Cyanophenyl)acetophenone derivatives have been studied for their isolation and purification from medicinal plants, like in the case of the Chinese medicinal plant Cynanchum bungei Decne. Various acetophenones have been isolated using high-speed counter-current chromatography, highlighting their potential medicinal value and chemical significance (Liu et al., 2008).
Catalysis and Chemical Transformations
In the field of catalysis, derivatives of acetophenones like 2-(2-Cyanophenyl)acetophenone are employed. For instance, Ruthenium(II) complexes using structurally similar ligands have been synthesized for the asymmetric transfer hydrogenation of acetophenones (Gao, Ikariya, & Noyori, 1996). Similarly, Ru-catalyzed hydrogen transfer in the presence of certain ligands and solvents is used for microwave-assisted transfer hydrogenation of ketones, which includes acetophenone derivatives (Marimuthu & Friedrich, 2012).
Synthesis and Characterization in Organometallic Chemistry
Research in organometallic chemistry involves the synthesis and characterization of compounds containing 2-(2-Cyanophenyl)acetophenone. For example, studies have been conducted on the synthesis and decomposition of 2-aryl-2-hydroxyethylcobaloximes, which include derivatives of acetophenone (Brown et al., 1986).
Chemical Reactions in Organic Chemistry
In organic chemistry, acetophenone derivatives are used in various chemical reactions. For instance, the condensation reactions of acetophenone with different compounds have been studied in water, showcasing their reactivity and potential applications in organic synthesis (Fringuelli et al., 1994).
Antitumor Activity in Medicinal Chemistry
Some studies have focused on the synthesis of novel derivatives of 2-(2-Cyanophenyl)acetophenone for their potential antitumor activity. This includes research on hydrazide, dihydropyridine, chromene, and benzochromene derivatives (Ghorab & Alsaid, 2012).
Reductive Transformations in Organometallics
The catalytic reduction of acetophenone derivatives in certain solvents by organometallic complexes has been a subject of study, exploring the mechanistic aspects and potential applications in catalysis (Kuo, Finigan, & Tadros, 2003).
properties
IUPAC Name |
2-phenacylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAMTWLDTZJDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295226 |
Source
|
Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenyl)acetophenone | |
CAS RN |
10517-64-3 |
Source
|
Record name | 10517-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Oxo-2-phenylethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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